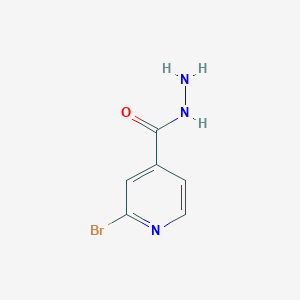
2-Bromoisonicotinohydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromoisonicotinohydrazide and its derivatives often involves the condensation of isonicotinohydrazide with brominated compounds under specific conditions. For instance, derivatives have been synthesized and characterized using spectroscopic methods and single crystal X-ray determination, highlighting the diverse synthetic routes and the structural versatility of these compounds (Zhu, 2020).
Molecular Structure Analysis
The molecular structure of 2-Bromoisonicotinohydrazide derivatives has been elucidated through various spectroscopic techniques and crystallographic analyses. These studies reveal the E configuration regarding the azomethine groups and detail the hydrogen bonding patterns contributing to the stability and reactivity of these compounds. For example, the crystal structure and Hirshfeld surface analysis of certain derivatives provide insight into the intermolecular interactions and the electronic properties of these molecules (Karrouchi et al., 2020).
Chemical Reactions and Properties
2-Bromoisonicotinohydrazide compounds are involved in various chemical reactions, contributing to their significant antibacterial activities. These compounds can form stable hydrazones and participate in hydrogen bonding, demonstrating their chemical versatility. The detailed study of their reactions, including the formation of dimers and chains through hydrogen bonding, underpins their potential as antibacterial agents and their applicability in other areas (Zhu, 2020).
Wissenschaftliche Forschungsanwendungen
1. Impact on Embryonic Development and Apoptosis
2-Bromoisonicotinohydrazide's impact on embryonic development and apoptosis has been a focus in scientific research. Studies have shown that compounds like 2-Bromopropane, which share a similar bromine composition, have detrimental effects on mouse embryos at the blastocyst stage, influencing cell proliferation and growth. This compound is also associated with apoptosis in the inner cell mass of mouse blastocysts and inhibits cell proliferation. Additionally, these effects are suppressed by certain antioxidants like resveratrol, indicating the potential for modulation of these effects in a controlled environment (Chan, 2010), (Chan, 2011).
2. Effects on Oocyte Maturation and Fetal Development
Research has also focused on 2-Bromopropane's effects on oocyte maturation and fetal development. It's been found that exposure to this compound can lead to a decrease in oocyte maturation, fertilization rates, and embryonic development. Such effects can be significant, pointing to the need for caution in contexts where reproductive health is a concern (Chan, 2010), (Huang & Chan, 2012).
3. Application in Stem Cell Biology
The use of related compounds like BrdU (5-bromo-2′-deoxyuridine) in neural stem cell biology has been a key area of investigation. BrdU is frequently used to label and fate-map dividing cells in studies, although its impact on the cells being investigated can be significant. It's been observed that exposure to BrdU can lead to changes in cell cycle, differentiation, and survival, which has implications for understanding stem cell biology and potential therapeutic applications (Lehner et al., 2011), (Schneider & d’Adda di Fagagna, 2012).
Eigenschaften
IUPAC Name |
2-bromopyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAMJDHWXHUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332832 | |
| Record name | 2-Bromoisonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoisonicotinohydrazide | |
CAS RN |
29849-15-8 | |
| Record name | 2-Bromoisonicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)


![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)




